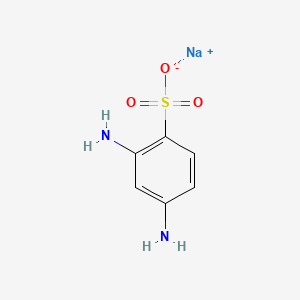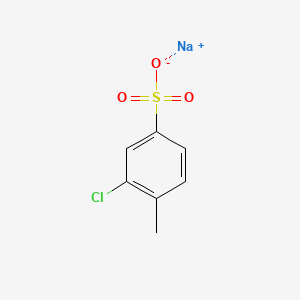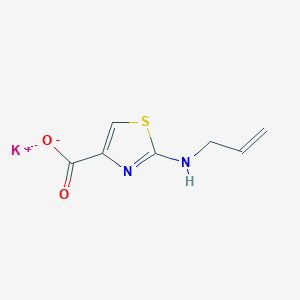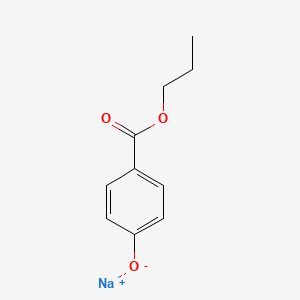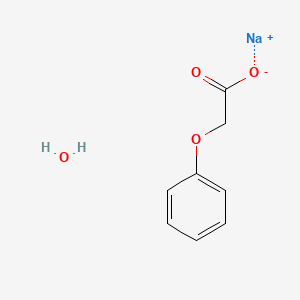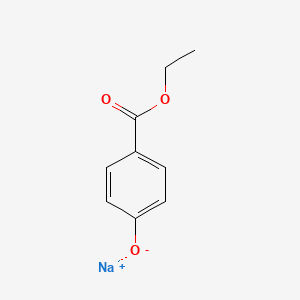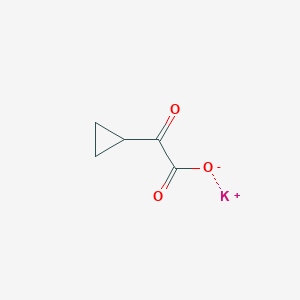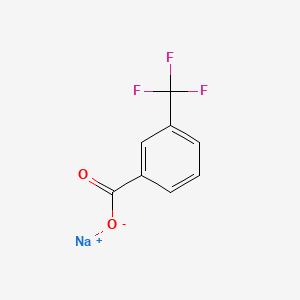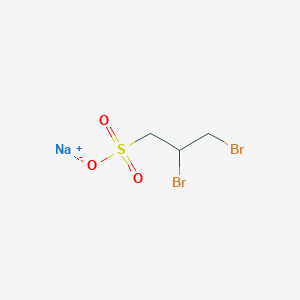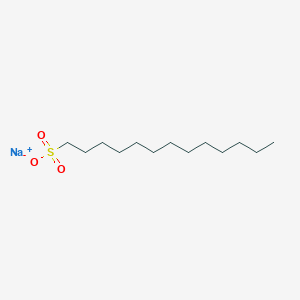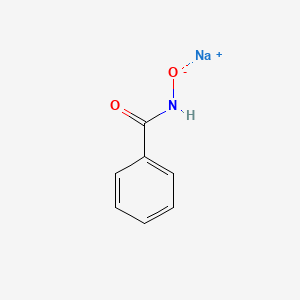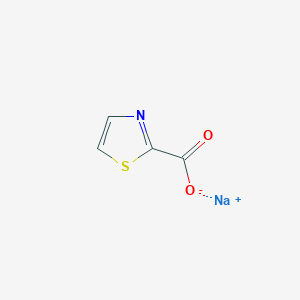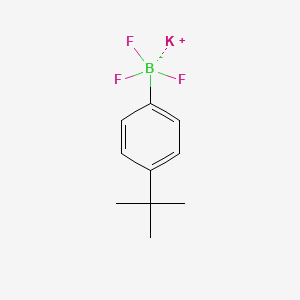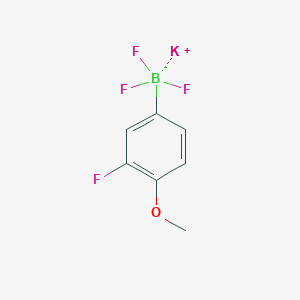
(3-氟-4-甲氧基苯基)三氟硼酸钾
描述
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H6BF4KO. It is a solid compound that is used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
科学研究应用
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate has several scientific research applications:
作用机制
Target of Action
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate, is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a significant role in various chemical reactions due to their reactivity.
Mode of Action
The compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki Cross-Coupling reaction . In this pathway, the compound serves as a potent boronic acid surrogate . The Suzuki Cross-Coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic molecules .
Action Environment
The action of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is known to be moisture- and air-stable, making it suitable for oxidative conditions .
生化分析
Biochemical Properties
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, facilitating the formation of carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then participates in the biochemical reaction . This process is crucial for the synthesis of complex organic molecules and has implications in drug development and other biochemical applications.
Cellular Effects
The effects of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can lead to variations in cellular behavior, including growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . At the molecular level, this compound can bind to specific sites on enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity . Additionally, Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can change over time due to factors such as stability and degradation . This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental setup and conditions .
Dosage Effects in Animal Models
The effects of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in animal models are dose-dependent . At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . This compound can affect the levels of various metabolites, thereby influencing the overall metabolic flux . The specific pathways and enzymes involved may vary depending on the cellular context and the presence of other biochemical factors .
Transport and Distribution
The transport and distribution of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function . Understanding the transport mechanisms is crucial for optimizing the use of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in biochemical applications .
Subcellular Localization
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . These factors direct the compound to particular compartments or organelles within the cell, where it exerts its biochemical effects . The subcellular localization of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is an important aspect of its function and can impact its overall efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is advantageous due to the stability and ease of handling of the resulting trifluoroborate salts.
Industrial Production Methods
In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product efficiently .
化学反应分析
Types of Reactions
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoroborates include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from reactions involving potassium (3-fluoro-4-methoxyphenyl)trifluoroborate are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is compared with other potassium trifluoroborates such as:
- Potassium (cyanomethyl)trifluoroborate
- Potassium isoquinoline-4-trifluoroborate
- Potassium (iodomethyl)trifluoroborate
These compounds share similar stability and reactivity characteristics but differ in their specific applications and reactivity patterns. Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions .
属性
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFABRJAPVXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635788 | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-62-0 | |
| Record name | Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


